

# Spectroscopic comparison of 2-Hydroxy-6-methylbenzonitrile and its precursors

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## Compound of Interest

Compound Name: 2-Hydroxy-6-methylbenzonitrile

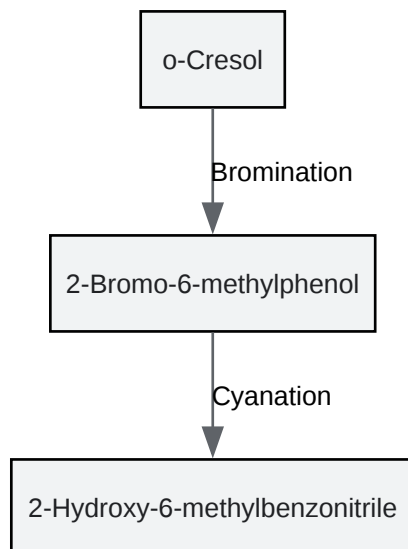
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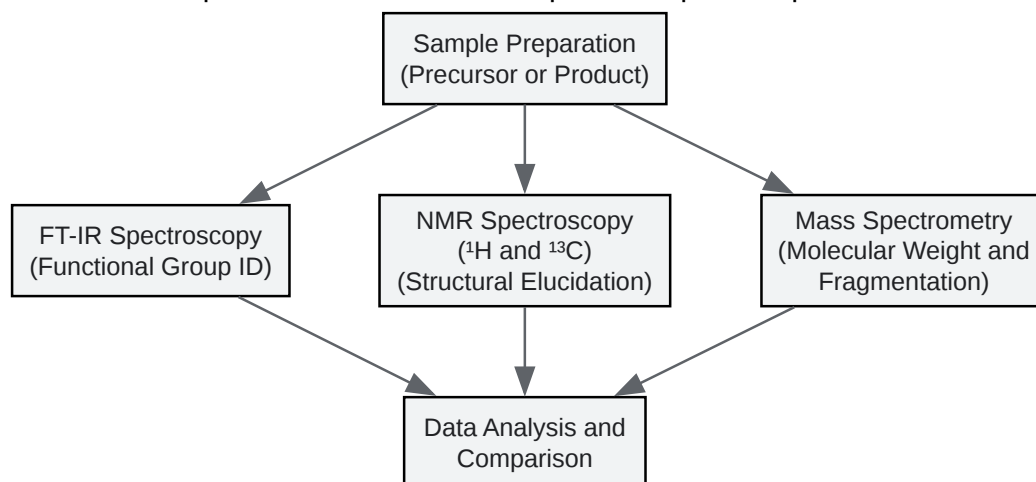
## Synthetic Pathway and Experimental Workflow

The synthesis of **2-Hydroxy-6-methylbenzonitrile** can be envisioned as a multi-step process starting from a readily available precursor like o-cresol. The introduction of a nitrile group often involves the conversion of other functional groups. A plausible synthetic route is the bromination of o-cresol followed by a nucleophilic substitution to introduce the nitrile functionality. The experimental workflow for characterizing these compounds involves a suite of spectroscopic techniques to elucidate their distinct molecular structures.

## Synthetic Pathway of 2-Hydroxy-6-methylbenzonitrile



## Experimental Workflow for Spectroscopic Comparison



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